3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPA or MPA-Dione and is a purine derivative that has been synthesized through various methods. In
Scientific Research Applications
Receptor Affinity and Psychotropic Potential
A study on a series of purine-2,6-dione derivatives, including those with structural similarities to the specified chemical compound, demonstrated significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds were evaluated for their potential anxiolytic and antidepressant activities through in vivo models. Selected compounds showed promising results, indicating their potential for treating anxiety and depression due to their receptor affinity profiles (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study focused on purine-2,6-dione derivatives explored their analgesic and anti-inflammatory effects. These compounds exhibited significant activity in in vivo models, highlighting their potential as new analgesic and anti-inflammatory agents. The study suggests that the modification of the purine-2,6-dione structure can lead to potent analgesic and anti-inflammatory properties (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Activities
Research into 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with various functional modifications has shown specific antidepressant and anxiolytic effects. Compounds with particular 5-HT receptor affinities were identified as having potential therapeutic applications in treating mood disorders. These findings underscore the importance of receptor selectivity and functional activity in designing effective psychotropic medications (Partyka et al., 2015).
Structural Optimization for Enhanced Activity
Further structural optimization of related compounds has led to the identification of derivatives with significant in vitro and in vivo antitumor potency against specific lung cancer cell lines. This research demonstrates the potential of these compounds in targeted cancer therapy, highlighting the versatility of the purine-2,6-dione scaffold in drug design (Yang et al., 2012).
properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)13-26-16-17(23(3)20(28)22-18(16)27)21-19(26)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,1,9-13H2,2-3H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFJAXNHQNVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
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